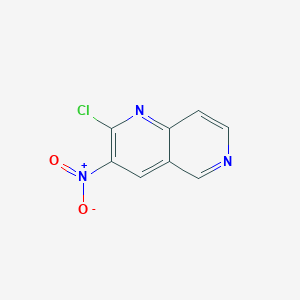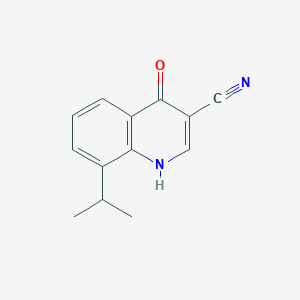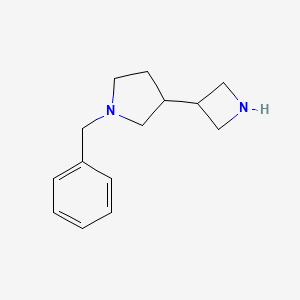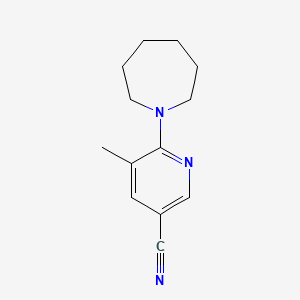![molecular formula C12H11N3O B11890035 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 100548-62-7](/img/structure/B11890035.png)
2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2H-pyrazolo[3,4-b]chinolin-4(9H)-on ist eine heterocyclische Verbindung, die zur Familie der Pyrazolochinoline gehört. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie und der Materialwissenschaften von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,3-Dimethyl-2H-pyrazolo[3,4-b]chinolin-4(9H)-on beinhaltet typischerweise die Reaktion von 4-Chlor-2,3-dimethyl-2H-pyrazolo[3,4-b]chinolin mit verschiedenen Aminen. So ergibt beispielsweise die Reaktion mit 3-Dimethylaminopropylamin in Dimethylformamid in Gegenwart von wasserfreiem Kaliumcarbonat 4-(3-Dimethylaminopropylamino)-2,3-dimethyl-2H-pyrazolo[3,4-b]chinolin . Ein weiteres Verfahren umfasst die Cyclisierung von Ethyl-3-(4-Methoxyanilino)-1,5-dimethyl-1H-pyrazol-4-carboxylat unter Verwendung von Phosphorylchlorid, um 4-Chlor-6-methoxy-2,3-dimethyl-2H-pyrazolo[3,4-b]chinolin zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die oben genannten Synthesewege können für industrielle Anwendungen mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse vergrößert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,3-Dimethyl-2H-pyrazolo[3,4-b]chinolin-4(9H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann mit verschiedenen Aminen reagieren, um substituierte Derivate zu bilden.
Cyclisierungsreaktionen: Cyclisierung von Zwischenprodukten zur Bildung der Pyrazolochinolin-Kernstruktur.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Amine wie 3-Dimethylaminopropylamin und 2-Diethylaminoethylamin.
Cyclisierungsreaktionen: Reagenzien wie Phosphorylchlorid werden für Cyclisierungsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Derivate von 2,3-Dimethyl-2H-pyrazolo[3,4-b]chinolin-4(9H)-on, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2H-pyrazolo[3,4-b]chinolin-4(9H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Die Verbindung und ihre Derivate wurden auf ihre potenziellen antiviralen Aktivitäten untersucht.
Biologische Studien: Sie wurde in vivo auf ihre Wirksamkeit gegen Viren wie das A2-Hongkong-Influenzavirus und das Enzephalomyokarditisvirus getestet.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der genaue Wirkmechanismus von 2,3-Dimethyl-2H-pyrazolo[3,4-b]chinolin-4(9H)-on ist nicht vollständig geklärt. Studien deuten darauf hin, dass die Verbindung ihre Wirkungen möglicherweise durch Induktion der Bildung von Interferon in vivo ausübt, das eine Schlüsselrolle bei der antiviralen Aktivität spielt . Die molekularen Zielstrukturen und -wege, die an diesem Prozess beteiligt sind, werden derzeit noch untersucht.
Wirkmechanismus
The exact mechanism of action of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is not fully understood. studies suggest that the compound may exert its effects by inducing the formation of interferon in vivo, which plays a key role in antiviral activity . The molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-2,3-dimethyl-2H-pyrazolo[3,4-b]chinolin
- 4-Chlor-6-methoxy-2,3-dimethyl-2H-pyrazolo[3,4-b]chinolin
Einzigartigkeit
2,3-Dimethyl-2H-pyrazolo[3,4-b]chinolin-4(9H)-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Pyrazolochinolin-Kerns einzigartig.
Eigenschaften
CAS-Nummer |
100548-62-7 |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2,3-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H11N3O/c1-7-10-11(16)8-5-3-4-6-9(8)13-12(10)14-15(7)2/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
SUFDHAMNARJGAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=O)C3=CC=CC=C3NC2=NN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)





![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)


![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)
